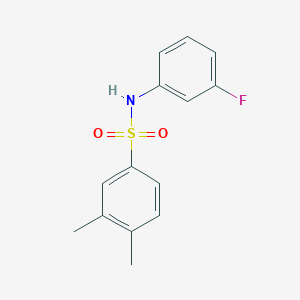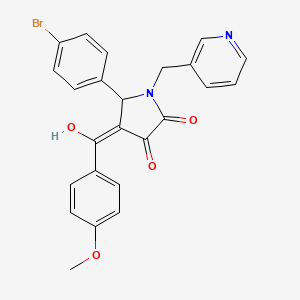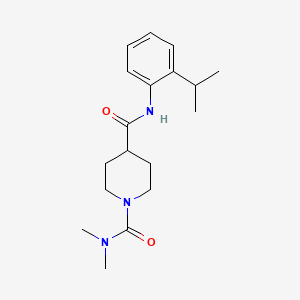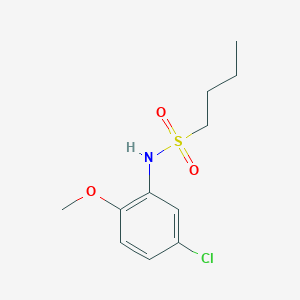![molecular formula C20H22N2O2S B5295661 2-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5295661.png)
2-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide, also known as PTPCA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic effects.
作用機序
PTCPA's mechanism of action is not fully understood, but it is believed to interact with various signaling pathways involved in cell growth, survival, and inflammation. PTCPA has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and growth. Additionally, PTCPA has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
PTCPA has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting cell proliferation, inducing cell cycle arrest, and promoting apoptosis. Additionally, PTCPA has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in inflammation.
実験室実験の利点と制限
One advantage of using PTCPA in lab experiments is its specificity for AKT and NF-κB pathways, which allows for targeted inhibition of these pathways. Additionally, PTCPA has been shown to have low toxicity in vitro and in vivo, making it a potentially safe therapeutic agent. However, one limitation of PTCPA is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
Future research on PTCPA could focus on its potential therapeutic effects in various diseases, including cancer, neurodegenerative diseases, and inflammation. Additionally, further studies could investigate the mechanism of action of PTCPA and potential drug delivery methods to improve its solubility. Finally, research could explore the potential use of PTCPA in combination with other therapeutic agents to enhance its efficacy.
合成法
PTCPA can be synthesized through a multi-step process involving the reaction of piperidine with 2-phenylthioacetic acid, followed by the reaction of the resulting intermediate with 2-bromoacetophenone. This reaction yields PTCPA as a white solid with a melting point of 194-196°C.
科学的研究の応用
PTCPA has been studied for its potential therapeutic effects in various fields of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, PTCPA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disease research, PTCPA has been found to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation research has shown that PTCPA can reduce the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
特性
IUPAC Name |
2-phenylsulfanyl-N-[2-(piperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-19(15-25-16-9-3-1-4-10-16)21-18-12-6-5-11-17(18)20(24)22-13-7-2-8-14-22/h1,3-6,9-12H,2,7-8,13-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQNCBMAWQOLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylsulfanyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-N-(2-hydroxyethyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5295581.png)
![3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol](/img/structure/B5295589.png)


![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5295606.png)
![N-(2-methoxyethyl)-1'-[2-(methylthio)pyrimidin-4-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5295611.png)
![methyl 2-({[(3-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5295618.png)
![isopropyl 1-(2-methoxyethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5295625.png)

![(3R*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5295647.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5295652.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(3-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5295657.png)
![3-{2-[1-(ethoxyacetyl)piperidin-2-yl]ethyl}phenol](/img/structure/B5295658.png)